molecular formula C11H7ClN2O B1610789 4-Chloro-7-methoxyquinoline-3-carbonitrile CAS No. 73387-74-3

4-Chloro-7-methoxyquinoline-3-carbonitrile

Cat. No.: B1610789
CAS No.: 73387-74-3
M. Wt: 218.64 g/mol
InChI Key: WMBCMCMNNWELKB-UHFFFAOYSA-N
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Description

4-Chloro-7-methoxyquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H7ClN2O and its molecular weight is 218.64 g/mol. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Quinoline derivatives, including those structurally similar to 4-Chloro-7-methoxyquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. A computational study focusing on quinoline derivatives indicated their effectiveness in inhibiting iron corrosion, as demonstrated through quantum chemical calculations and molecular dynamics simulations (Erdoğan et al., 2017). Additionally, novel quinoline derivatives were found to be effective as green corrosion inhibitors for mild steel in acidic media, as evidenced by electrochemical, SEM, AFM, and XPS studies (Singh et al., 2016).

Synthesis and Reactions

Research has explored the synthesis and chemical reactions of chloroquinoline-3-carbonitrile derivatives, including those related to this compound. These studies provide insight into various synthetic methods and chemical reactions, emphasizing their application in producing biologically active compounds (Mekheimer et al., 2019).

Antimicrobial Activity

A series of new 6-methoxyquinoline-3-carbonitrile derivatives, structurally similar to the chemical , were synthesized and evaluated for their in-vitro antimicrobial activity against various bacterial and fungal strains. The study demonstrated moderate activities of these compounds against a wide range of organisms (Hagrs et al., 2015).

Optoelectronic and Charge Transport Properties

Hydroquinoline derivatives, including those structurally related to this compound, have been explored for their optoelectronic and charge transport properties. These studies, utilizing density functional theory, have shed light on their structural, electronic, and optical characteristics, indicating potential applications in multifunctional materials (Irfan et al., 2020).

Chemosensor Applications

Research has identified that certain quinoline derivatives, such as 5-Chloro-8-methoxyquinoline, can function as selective chemosensors for heavy metals like cadmium. This indicates potential for environmental monitoring and food safety applications (Prodi et al., 2001).

Properties

IUPAC Name

4-chloro-7-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c1-15-8-2-3-9-10(4-8)14-6-7(5-13)11(9)12/h2-4,6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBCMCMNNWELKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC=C(C(=C2C=C1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90502543
Record name 4-Chloro-7-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73387-74-3
Record name 4-Chloro-7-methoxyquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90502543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4.0 g (20 mmol) of 1,4-dihydro-7-methoxy-4-oxo-3-quinolinecarbonitrile and 8.3 g (40 mmol) of phosphorous pentachloride was heated at 165° C. for 3 hours. The mixture was diluted with hexanes and the solid was collected. The solid was mixed with brine and dilute sodium hydroxide solution and extracted several times with a mixture of tetrahydrofuran and ethyl acetate. The solution was dried over magnesium sulfate and filtered through a pad of silica gel giving 3.7 g of 4-chloro-7-methoxy -3-quinolinecarbonitrile as a white solid: mass spectrum (electrospray, m/e): M+H 218.9.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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